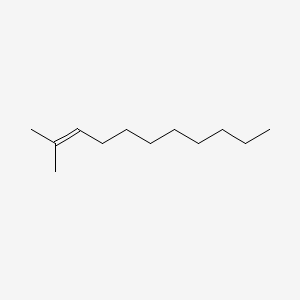
4H-1-Benzothiopyran-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzothiopyran-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H6O3S and a molecular weight of 194.21 g/mol It is a member of the benzothiopyran family, characterized by a sulfur atom incorporated into the benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-one 1,1-dioxide typically involves the oxidation of 4H-1-Benzothiopyran-4-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1-Benzothiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 4H-1-Benzothiopyran-4-one.
Substitution: Various substituted benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzothiopyran-4-one 1,1-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4H-1-Benzothiopyran-4-one 1,1-dioxide involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
4H-1-Benzothiopyran-4-one: The parent compound without the dioxide group.
2,3-Dihydro-4H-1-Benzothiopyran-4-one: A reduced form of the compound.
4H-1-Benzopyran-4-one: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness: 4H-1-Benzothiopyran-4-one 1,1-dioxide is unique due to the presence of the dioxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
22810-27-1 |
|---|---|
Molekularformel |
C9H6O3S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C9H6O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-6H |
InChI-Schlüssel |
RXBWQAAHJROHAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=CS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















